5-Aminobenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231612. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

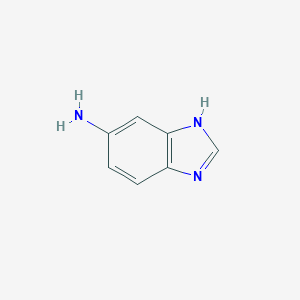

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRXSXUDWCVSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239406 | |

| Record name | 5-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-22-5, 55299-95-1 | |

| Record name | 5-Aminobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 55299-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7289019S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Aminobenzimidazole chemical properties and structure

An In-depth Technical Guide to 5-Aminobenzimidazole: Chemical Properties and Structure

Introduction

This compound is an aromatic heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Structurally, it consists of a fused benzene (B151609) and imidazole (B134444) ring system with an amine substituent. This unique arrangement imparts a versatile chemical reactivity that has been leveraged by researchers in medicinal chemistry and materials science.[1] Its derivatives are integral to the development of potent therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to this compound for professionals in research and drug development.

Chemical Structure

The molecular structure of this compound is characterized by a planar, bicyclic system.[2] The IUPAC name for this compound is 1H-benzimidazol-5-amine, and it is also referred to as 3H-benzimidazol-5-amine, highlighting the tautomerism inherent to the imidazole ring where the proton can reside on either nitrogen atom (N1 or N3).[2][3] This structural feature is a key aspect of its chemical behavior and interactions.

Key Structural Identifiers:

The specific positioning of the amino group at the 5-position significantly influences the compound's reactivity, solubility, and biological activity compared to other isomers like 2-aminobenzimidazole (B67599) or 4-aminobenzimidazole.[2]

Physicochemical and Spectroscopic Properties

The properties of this compound have been well-characterized. The quantitative data are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1H-benzimidazol-5-amine | [2][3] |

| Synonyms | 6-Aminobenzimidazole, 3H-benzimidazol-5-amine | [3][5] |

| Molecular Weight | 133.15 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 162 - 168 °C | [1][2] |

| Boiling Point | 222 °C @ 3.5 mmHg 476.1 °C @ 760 mmHg | [2][4][6] |

| Solubility | Slightly soluble in methanol (B129727) | [2][6] |

| pKa (Predicted) | 14.47 ± 0.30 | [6] |

Table 2: Spectroscopic Data

| Technique | Wavelength / Shift | Assignment | Source(s) |

| UV-Visible (in EtOH) | λmax = 300 nm | π→π* electronic transitions in the aromatic system | [2][6] |

| Infrared (IR) | ~3400-3300 cm⁻¹ | N-H stretching (primary amino group) | [2] |

| ~3245 cm⁻¹ | N-H stretching (imidazole ring) | [2] | |

| ~3021 cm⁻¹ | Aromatic C-H stretching | [2] | |

| 1672-1566 cm⁻¹ | C=N stretching (imidazole ring) | [2] | |

| 1605-1580 cm⁻¹ | NH₂ deformation (bending) | [2] | |

| ¹H NMR | 7.0 - 8.0 ppm | Aromatic protons | [2] |

| 0.5 - 5.0 ppm | Amino group protons (broad signal, solvent dependent) | [2] |

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 5-Nitrobenzimidazole (B188599)

A prevalent method for synthesizing this compound is through the reduction of 5-nitrobenzimidazole.[2][7] This procedure offers high purity and yield.

Methodology:

-

Dissolution: Dissolve 5-nitrobenzimidazole (1.0 eq) in a suitable solvent, such as methanol or an ethanol/THF mixture.[6][7]

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[6][7]

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (atmospheric pressure is often sufficient) and stir vigorously at room temperature.[6][7]

-

Reaction Monitoring: Monitor the reaction progress over several hours (typically 4-20 hours) using Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, remove the catalyst by filtering the mixture through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting this compound can be further purified by washing with a solvent like diethyl ether or by recrystallization to afford the pure compound.[7]

General Protocol for Chemical Characterization

To confirm the identity and purity of synthesized this compound, a standard analytical workflow is employed.

Methodology:

-

Chromatography: Perform TLC analysis using a suitable solvent system (e.g., ethyl acetate/hexane) to assess the purity and calculate the Rf value.

-

Melting Point: Determine the melting point of the purified product and compare it to the literature value (162-168 °C). A sharp melting range indicates high purity.[1][2]

-

Infrared (IR) Spectroscopy: Record the IR spectrum and verify the presence of key functional groups: N-H stretches for both the amine and imidazole, aromatic C-H stretches, and the characteristic C=N imidazole stretch.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire a ¹H NMR spectrum to confirm the presence and integration of aromatic and amine protons in the expected regions.[2]

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments within the molecule.

-

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound. The molecular ion peak [M+H]⁺ should correspond to approximately 134.1 g/mol .[7]

Visualizations

Logical Workflow: Applications of this compound

References

5-Aminobenzimidazole molecular weight and formula

An In-depth Technical Guide to 5-Aminobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and materials science. With a molecular formula of C₇H₇N₃, this compound consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, with an amine group substituted at the 5-position.[1][2][3][4][5] Its structural framework is a key pharmacophore, lending itself to a wide array of biological activities. This document provides a comprehensive overview of the core chemical properties, synthesis protocols, and biological significance of this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is typically a light yellow to brown crystalline powder.[3] Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃ | [1][2][3][4][5] |

| Molecular Weight | 133.15 g/mol | [1][3][4][5] |

| IUPAC Name | 1H-Benzimidazol-5-amine | [1] |

| CAS Number | 934-22-5 | [1][2][3] |

| Melting Point | 162 - 167 °C | [3][5] |

| Boiling Point | 222 °C (at 3.5 mmHg) | [3][5][6] |

| Appearance | Light yellow to brown crystalline powder | [3] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reduction of its nitro precursor, 5-nitrobenzimidazole (B188599). Catalytic hydrogenation is a widely employed method due to its high yield and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitrobenzimidazole

This protocol outlines the general procedure for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound by the reduction of 5-nitrobenzimidazole.

Materials:

-

5-Nitrobenzimidazole

-

Methanol (B129727) (or Ethanol)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source

-

Celit® or a similar filtration aid

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 5-nitrobenzimidazole (10.0 g, 61.3 mmol) in methanol (250 mL) in a suitable hydrogenation vessel.[6]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (0.40 g) to the solution under an inert atmosphere if possible, to prevent premature reaction with atmospheric oxygen.[6]

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically to atmospheric pressure for this reaction) and stir the mixture vigorously.[6]

-

Reaction Monitoring: The reaction is typically run for 20 hours or until hydrogen uptake ceases, which indicates the completion of the reaction.[6] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Upon completion, carefully vent the hydrogen from the vessel and purge with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtering the reaction mixture through a pad of Celite.[6] Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.[6]

-

Drying: The resulting solid is pure this compound, which can be further dried under a vacuum to remove any residual solvent.

References

The Diverse Biological Activities of 5-Aminobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminobenzimidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and kinase inhibitory properties.[1][3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the visualization of key cellular pathways.

Anticancer Activity: Targeting Cellular Proliferation and Survival

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of signaling pathways critical for cancer cell growth and survival.[7]

One of the primary mechanisms through which these derivatives exert their anticancer effects is by targeting topoisomerase II, an essential enzyme involved in DNA replication and repair.[5] Certain N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their metal complexes have shown potent growth-inhibitory activity against numerous cancer cell lines, with some compounds inhibiting topoisomerase II at concentrations significantly lower than the standard drug etoposide.[5]

Furthermore, various substituted this compound derivatives have been synthesized and evaluated for their cytotoxic effects. For instance, benzimidazol-amino thiazoles synthesized via microwave irradiation have demonstrated significant anticancer activity against human lung cancer cell lines.[8]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazol-amino thiazole (B1198619) (D4) | Human Lung Cancer | 4.207 | [8] |

| Benzimidazol-amino thiazole (D8) | Human Lung Cancer | 2.398 | [8] |

| Reference: Doxorubicin | Human Lung Cancer | 1.750 | [8] |

Experimental Protocols:

MTT Assay for Cytotoxicity:

A common method to assess the cytotoxic activity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Topoisomerase II Inhibition Assay:

The ability of compounds to inhibit topoisomerase II can be evaluated using a DNA relaxation assay.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase II, and the test compound at various concentrations in an appropriate assay buffer.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium (B1194527) bromide. A decrease in the amount of relaxed DNA compared to the control indicates inhibition of topoisomerase II.

Kinase Inhibitory Activity: A Key to Targeted Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] Benzimidazole (B57391) derivatives have been extensively explored as kinase inhibitors, with some compounds demonstrating high potency and selectivity.[9]

Specifically, 2-amidobenzimidazole derivatives have been identified as potent inhibitors of protein kinase CK1δ, a serine/threonine kinase implicated in various physiological and pathological processes.[11] Structure-activity relationship (SAR) studies have revealed that substituents at the 5-position of the benzimidazole ring play a critical role in determining the inhibitory activity. For instance, a 5-cyano substituent was found to be highly advantageous, leading to a compound with nanomolar potency (IC50 = 98.6 nM).[11]

Quantitative Data on Kinase Inhibitory Activity (CK1δ)

| Compound | R Substituent | IC50 (µM) | Reference |

| 13 | H | 4.21 | [11] |

| 20 | 5-tert-butyl | 1.00 | [11] |

| 22 | 5,6-dichloro | 0.98 | [11] |

| 23 | 5-cyano | 0.0986 | [11] |

| 24 | 5-CONH2 | 2.53 | [11] |

| 25 | 5-SO2NH2 | > 40 | [11] |

| 26 | 5-SO2NHMe | 10.7 | [11] |

| 27 | 5-NHCOMe | > 40 | [11] |

| 28 | 5-NHCOPh | > 40 | [11] |

| 29 | 4-NHCOPh | > 40 | [11] |

| 30 | 5-(1,2,4-triazol-1-yl) | 2.59 | [11] |

| 31 | 5-(tetrazol-5-yl) | 1.54 | [11] |

Signaling Pathway Visualization

Caption: General signaling pathway illustrating the role of protein kinases in cell proliferation and the inhibitory action of this compound derivatives on kinases like CK1δ.

Antimicrobial and Antiviral Activities

The benzimidazole scaffold is a core component of several clinically used antimicrobial and antiviral drugs.[3][12] this compound derivatives have also been investigated for their potential to combat various pathogens.

Antibacterial and Antifungal Activity

Newly synthesized N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] The activity of these compounds is often evaluated using methods like the well diffusion assay, where the zone of inhibition around the compound-impregnated disc indicates its efficacy.[13] Some benzimidazole-hydrazone compounds have shown notable antifungal activity, particularly against Candida species, with low toxicity profiles.[14]

Antiviral Activity

A range of benzimidazole derivatives have been screened for their antiviral activity against a panel of RNA and DNA viruses.[15] Significant activity has been observed against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with some compounds exhibiting EC50 values in the low micromolar range.[15]

Experimental Workflow Visualization

Caption: A typical experimental workflow for the synthesis and antimicrobial screening of this compound derivatives.

Other Biological Activities

Beyond the major areas of anticancer, kinase inhibitory, and antimicrobial activities, this compound and its derivatives have shown other interesting biological effects. For instance, this compound itself has been found to inhibit gastric acid secretion, suggesting a potential role as an anti-H2-histamine agent.[16]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their ability to interact with various biological targets, including enzymes and signaling proteins, makes them attractive candidates for drug discovery and development in oncology, infectious diseases, and other therapeutic areas. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of novel and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. isca.me [isca.me]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. mdpi.com [mdpi.com]

- 12. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives | Bentham Science [benthamscience.com]

- 14. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits gastric acid secretion in Shay-rats - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminobenzimidazole: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminobenzimidazole (1H-benzimidazol-5-amine) is a heterocyclic aromatic organic compound characterized by a benzene (B151609) ring fused to an imidazole (B134444) ring, with an amino group substituted at the 5-position.[1][2] This unique structural arrangement makes it a valuable and versatile building block in organic synthesis.[3] Its planar bicyclic structure, a consequence of extensive π-electron delocalization, provides a stable core that can be readily functionalized.[1] this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and advanced materials, finding significant applications in pharmaceuticals, biochemical research, and materials science.[1][3] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a privileged scaffold in drug discovery.[3][4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and structured data for practical reference.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 934-22-5 | [2][3][6] |

| Molecular Formula | C₇H₇N₃ | [2][3][6] |

| Molecular Weight | 133.15 g/mol | [2][3][6] |

| Appearance | Light yellow to brown crystalline powder | [3] |

| Melting Point | 160 - 167 °C | [3][6] |

| Boiling Point | 222 °C @ 3.5 mmHg | [3][6][7] |

| Purity | ≥ 98% (GC) | [3] |

| Canonical SMILES | N1=CNC=2C=CC(N)=CC12 | [6] |

| InChIKey | WFRXSXUDWCVSPI-UHFFFAOYSA-N | [6][8] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| UV-Visible (in Ethanol) | λmax: 300 nm (corresponding to π→π* transitions) | [1][7] |

| Infrared (IR) | ~3400-3300 cm⁻¹ (N-H stretch, amino group) | [1] |

| ~3245 cm⁻¹ (N-H stretch, imidazole ring) | [1] | |

| ~3021 cm⁻¹ (Aromatic C-H stretch) | [1] | |

| 1672-1566 cm⁻¹ (C=N stretch, imidazole ring) | [1] | |

| 1605-1580 cm⁻¹ (NH₂ deformation) | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods starting from 5-nitrobenzimidazole (B188599) or its precursors.

Catalytic Hydrogenation of 5-Nitrobenzimidazole

This is a widely used method that involves the reduction of a nitro group to an amine. The process is known for its high purity and yield, making it suitable for industrial production.[1][9] The reaction typically employs a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][10]

Azo Coupling and Reduction

Another approach involves the diazotization of aniline, followed by a coupling reaction with o-phenylenediamine (B120857) to form an azo compound.[10] This intermediate is then subjected to a hydrogenation reduction reaction to yield the target 5-aminobenzimidazolone.[10] This method avoids the use of nitrating agents, offering a greener production process.[10]

Multi-step Synthesis from 2,4-Dinitrochlorobenzene

A more elaborate synthesis starts with 2,4-dinitrochlorobenzene, which is converted through several steps to 5-nitrobenzimidazolone. This intermediate is then reduced via catalytic hydrogenation to afford this compound.[9]

Caption: Common synthetic pathways to this compound.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitrobenzimidazolone

This protocol is adapted from a patented industrial process.[9]

Materials:

-

5-Nitrobenzimidazolone

-

Raney Nickel (as catalyst)

-

Methanol (B129727) (as solvent)

-

Hydrogen gas

-

Autoclave/High-pressure reactor

Procedure:

-

Into a high-pressure autoclave, add 5-nitrobenzimidazolone and methanol. The amount of Raney nickel catalyst should be 10-15% of the mass of the 5-nitrobenzimidazolone.[9]

-

Seal the autoclave and purge the system with hydrogen gas 3 to 5 times to remove air.

-

Heat the mixture to 100 ± 5 °C while stirring.

-

Pressurize the reactor with hydrogen gas to 1.5–2.0 MPa. Maintain the pressure in the range of 1.0–1.5 MPa throughout the reaction.

-

Continue the reaction for 5–6 hours, monitoring for the cessation of hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Allow the reaction solution to stand, then filter to recover the catalyst. The catalyst can be washed with methanol.

-

Combine the filtrate and the methanol washings. Concentrate the combined solution under reduced pressure.

-

The resulting precipitate is collected by suction filtration.

-

Dry the filter cake to a constant weight to obtain the final product, 5-aminobenzimidazolone.

Reactivity and Applications in Organic Synthesis

The this compound scaffold possesses multiple reactive sites, primarily the amino group on the benzene ring and the N-H protons of the imidazole ring, which allow for a wide range of chemical transformations.

-

N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated. This reaction can lead to a mixture of regioisomers, and the outcome can be influenced by the reaction conditions.[11]

-

N-Acylation: The primary amino group at the 5-position is readily acylated using acyl chlorides or anhydrides, providing a straightforward method to introduce various functional groups.[12]

-

N-Arylation: The imidazole nitrogen can undergo N-arylation with aryl boronic acids, typically using a copper catalyst.[13]

-

Diazotization: The 5-amino group can be converted to a diazonium salt, which can then be used in coupling reactions to synthesize azo derivatives or be replaced by other functional groups.[14][15]

-

Condensation Reactions: The amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems, such as imidazo- and triazolo-quinolinones.[16]

Caption: Reactivity map of this compound.

Experimental Protocol: General N-Acylation using an Acyl Chloride

This protocol is a general procedure adapted from methods for acylating amino-heterocycles.[12]

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

-

Anhydrous base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1 equivalent) and the anhydrous base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

-

Cool the reaction mixture to 0 °C using an ice bath while stirring.

-

Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the flask via a dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration, wash it thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-acylated this compound.

Applications in Drug Development and Materials Science

The benzimidazole (B57391) core is a well-established "privileged scaffold" in medicinal chemistry, and this compound provides a key entry point for creating diverse libraries of therapeutic candidates.[3][4][5]

Medicinal Chemistry Applications

Derivatives of this compound have demonstrated a remarkable range of biological activities:

-

Anticancer: Various substituted benzimidazoles act as potential anticancer agents, with some derivatives showing cytotoxic effects against cancer cell lines.[1][4][17]

-

Antimicrobial: The scaffold is present in numerous compounds with antibacterial and antifungal properties.[4][17]

-

Antiviral: Certain benzimidazole derivatives have shown activity against a range of viruses.[4][17]

-

Anti-inflammatory: The benzimidazole fragment is a common structural feature in anti-inflammatory compounds.[4]

-

Gastric Acid Inhibition: this compound itself has been shown to inhibit gastric acid secretion and possesses anti-histamine activity.[1][7]

-

Anti-diabetic: Novel derivatives have been synthesized and identified as potent α-glucosidase inhibitors, suggesting potential for type 2 diabetes treatment.[18]

Caption: Pharmacological applications of this compound derivatives.

Materials Science Applications

Beyond pharmaceuticals, this compound is a valuable component in the development of advanced materials:

-

Polymers and Coatings: It can be incorporated into polymers to enhance thermal stability and chemical resistance.[3]

-

Dyes: The chromophoric benzimidazole system makes it a useful intermediate for synthesizing dyes.[3]

-

Ligands and Catalysts: Its ability to coordinate with metal ions allows for its use as a ligand in the creation of novel catalysts and sensors.[3]

-

Chromatography: It has been employed as a hydrophobic charge-induction ligand for the separation of proteins, such as bovine IgG, in expanded bed adsorption (EBA) chromatography.[19]

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its accessible synthesis, multiple reactive sites, and the inherent biological relevance of its core structure provide chemists with a powerful tool for innovation. The extensive research into its derivatives has led to significant advances in medicinal chemistry, yielding compounds with a wide array of pharmacological activities.[5] Furthermore, its utility in materials science continues to expand. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry and potential of this compound is essential for designing the next generation of pharmaceuticals and functional materials.

References

- 1. Buy this compound | 934-22-5 [smolecule.com]

- 2. This compound | C7H7N3 | CID 13623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | 934-22-5 [chemicalbook.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN113121447A - Synthetic method for preparing this compound ketone - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CCCC 1992, Volume 57, Issue 2, Abstracts pp. 397-407 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 17. impactfactor.org [impactfactor.org]

- 18. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound as new hydrophobic charge-induction ligand for expanded bed adsorption of bovine IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Aminobenzimidazole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Oncology, Neuroprotection, and Infectious Disease

The 5-aminobenzimidazole core, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its structural resemblance to endogenous purines allows for interaction with a multitude of biological targets, making it a fertile ground for the development of novel therapeutics against a range of diseases, from cancer to neurodegenerative disorders and microbial infections. This technical guide provides a comprehensive overview of the current landscape of this compound-based drug discovery, consolidating key quantitative data, detailing essential experimental protocols, and visualizing the intricate molecular pathways and workflows involved.

Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical enzymes that drive tumor growth and survival, such as protein kinases and poly (ADP-ribose) polymerase (PARP).

Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers. The this compound scaffold has proven to be an effective template for the design of potent kinase inhibitors. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking downstream signaling pathways essential for cell proliferation and survival.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various this compound derivatives against a panel of cancer-related kinases.

| Compound ID/Series | Target Kinase | IC50 (µM) | Reference |

| Benzimidazole (B57391) Series 1 | EGFR | 0.11 ± 0.01 | [1] |

| Compound 4c | BRAFV600E | 0.55 ± 0.10 | [1] |

| Compound 4d | EGFR | 0.15 ± 0.02 | [1] |

| Compound 4e | BRAFV600E | 1.70 ± 0.20 | [1] |

| Compound 23 | CK1δ | 0.0986 | [2] |

| Compound 22 | CK1δ | 0.98 | [2] |

| Compound 13 | CK1δ | 4.21 | [2] |

| Compound 10 | S6K1 | 0.340 | [3] |

| Compound 11 | S6K1 | 7.0 | [3] |

| Compound 15c | S6K1 | 0.366 | [3] |

| Compound 15e | S6K1 | 0.0198 | [3] |

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Benzimidazole-based PARP inhibitors have been developed that show potent enzymatic inhibition and cytotoxic effects in cancer cells.

The table below presents the PARP1 inhibitory activity and cytotoxic effects of selected benzimidazole derivatives against various breast cancer cell lines.

| Compound ID | PARP-1 Inhibition IC50 (nM) | MDA-MB-436 Cytotoxicity IC50 (µM) | Reference |

| 19A10 | 4.62 | >100 | [4] |

| Veliparib (control) | - | >100 | [4] |

| Compound 6a | Significant Inhibition | - | [4] |

| Compound 6b | Significant Inhibition | - | [4] |

| Compound 8a | Significant Inhibition | - | [4] |

Cytotoxic Activity Against Cancer Cell Lines

The anti-proliferative activity of this compound derivatives has been evaluated across a wide range of human cancer cell lines. The following table summarizes the IC50 values, representing the concentration required to inhibit 50% of cell growth.

| Compound ID/Series | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Reference |

| Benzimidazole Series 1 | 31.2 ± 4.49 (µg/mL) | - | - | - | - | [5] |

| Hydrazone 16 | 0.0062 | 0.00283 | - | - | - | [6] |

| Acetate 12 | - | 0.00085 | - | - | - | [6] |

| Hydrazone 17 | - | - | 0.117 | - | 0.0072 | [6] |

| Compound 5 | < 5 | < 5 | < 5 | - | - | [7] |

| Compound 4d | < 5 | < 5 | < 5 | - | - | [7] |

| Compound 9b | <0.1 | - | - | <0.1 | - | [8] |

| Compound 9c | <0.1 | - | - | <0.1 | - | [8] |

| Compound 9e | 0.12 | - | - | 0.19 | - | [8] |

| Compound 9g | - | - | - | 0.34 | - | [8] |

Neuroprotective Applications

Emerging evidence suggests a neuroprotective role for this compound derivatives, positioning them as potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their mechanisms of action are thought to involve antioxidant properties and modulation of neuroinflammatory pathways.

In Vitro Neuroprotection

Studies have demonstrated the ability of these compounds to protect neuronal cells from oxidative stress-induced damage.

While extensive tabulated IC50 data for neuroprotection is still emerging, studies have shown significant protective effects. For instance, certain benzimidazole hydrazones have demonstrated neuroprotective properties in H2O2-induced oxidative stress in SH-SY5Y neuroblastoma cells and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes.[9][10] Acyl-2-aminobenzimidazoles have also shown promise as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for traumatic brain injury, with one compound exhibiting an IC50 of 6.4 µM for nitric oxide production.[11]

Antimicrobial Applications

The this compound scaffold has been a fruitful source of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Antibacterial and Antifungal Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the MIC values of various this compound derivatives against selected bacterial and fungal strains.

| Compound ID/Series | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| Amidinobenzimidazole 7a | - | 4 | 8 | - | [12] |

| Amidinobenzimidazole 8c | 8-32 (MRSA) | - | - | - | [12] |

| Benzimidazole imidazoline (B1206853) 9c | 8 (MRSA) | - | - | - | [12] |

| Compound 17 | 32 (MRSA) | - | - | - | [13] |

| Compound 18 | 32 (MRSA) | - | - | - | [13] |

| EJMCh-13 | 15.6 | >1000 | >1000 | No activity | [14] |

| EJMCh-9 | Good bioactivity | >1000 | >1000 | No activity | [14] |

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery research. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a nitro-substituted precursor.[15]

Procedure:

-

Nitration: Benzimidazole is nitrated to form 5-nitrobenzimidazole (B188599).

-

Reduction: The 5-nitrobenzimidazole is then reduced to this compound. A typical method involves catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[15] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

-

Purification: The resulting this compound is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a lower ATP level corresponds to higher kinase activity.[16]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

This compound test compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

White, opaque multi-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase enzyme to each well of the microplate.

-

Add the diluted test compound to the wells, including positive (known inhibitor) and negative (DMSO) controls.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.

-

Measure the luminescent signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[17]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound test compounds

-

Standard antimicrobial agents for control

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[18]

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., nude mice)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS) or Matrigel

-

This compound test compound and vehicle

-

Calipers for tumor measurement

Procedure:

-

Culture the human cancer cells in vitro.

-

Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule.

-

Measure the tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the therapeutic applications of this compound.

Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of action for a this compound-based kinase inhibitor.

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a this compound derivative.

PARP Inhibition and Synthetic Lethality

This diagram illustrates the concept of synthetic lethality achieved by PARP inhibition in cancer cells with deficient DNA repair mechanisms.

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines the key steps in a typical in vivo xenograft study.

Caption: A generalized workflow for an in vivo xenograft tumor model study.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutics. The extensive body of research highlights its potential to yield potent and selective inhibitors for a wide range of biological targets implicated in cancer, neurodegenerative diseases, and infectious diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and advancement of this important class of compounds. The logical frameworks visualized through the provided diagrams offer a clear understanding of the underlying mechanisms and experimental designs, paving the way for more rational and efficient drug discovery efforts centered on the this compound core.

References

- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and antiproliferative properties of some new 5-substituted-2-iminobenzimidazole derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Assessment of the Neuroprotective and Antioxidant Properties of New Benzimidazole Derivatives as Potential Drug Candidates for the Treatment of Parkinson’s Disease | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Acyl-2-aminobenzimidazoles: a novel class of neuroprotective agents targeting mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Spectroscopic Profile of 5-Aminobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-aminobenzimidazole, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy - Key Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3300 | Amino group (N-H) stretching vibrations (medium to strong)[1] |

| ~3245 | N-H stretch (imidazole ring)[1] |

| ~3021 | Aromatic C-H stretch[1] |

| 1672-1566 | C=N stretch (imidazole ring)[1] |

| 1605-1580 | NH₂ deformation (amino bending)[1] |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 133 | 100 | [M]⁺ (Molecular Ion)[1] |

| 105 | ~50 | [M - HCN - H]⁺ |

| 79 | ~30 | [C₆H₅N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound (solid)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (General Parameters for a 400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay appropriate for quaternary carbons if their observation is critical.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

This compound (solid)

-

Spatula

-

ATR-FTIR Spectrometer

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue if necessary.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

-

Mass Spectrometry (MS) (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

GC-MS or direct-injection EI-MS system

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

-

Instrument Setup (Typical GC-MS Parameters):

-

Injector: Set to a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).

-

GC Column (if applicable): Use a non-polar or medium-polarity column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

MS Interface Temperature: Set to prevent condensation of the analyte (e.g., 280 °C).

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

-

Data Acquisition:

-

Inject a small volume of the sample solution into the instrument.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (133.15 g/mol ).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide structural information.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 5-Aminobenzimidazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Aminobenzimidazole (CAS No. 934-22-5), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction to this compound

This compound is a heterocyclic aromatic amine with the molecular formula C₇H₇N₃. Its structure, featuring both a hydrophilic amino group and a benzimidazole (B57391) ring system capable of hydrogen bonding, results in a varied solubility profile that is critical for its application in synthesis, formulation, and biological studies. Understanding its solubility in different solvent systems is paramount for optimizing reaction conditions, developing effective drug delivery systems, and ensuring reliable results in biological assays.

Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on available information and the general characteristics of benzimidazole derivatives, the following qualitative and semi-quantitative summary can be provided.

Table 1: Solubility of this compound in Various Solvents

| Solvent Category | Solvent | Chemical Formula | Solubility Description | Quantitative Data (mg/mL) |

| Polar Protic | Water | H₂O | Sparingly Soluble (anticipated) | Data Not Available |

| Methanol | CH₃OH | Slightly Soluble[1] | Data Not Available | |

| Ethanol | C₂H₅OH | Soluble (anticipated for derivatives)[2] | Data Not Available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble (inferred from derivatives)[2] | Data Not Available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble (inferred from derivatives) | Data Not Available | |

| Non-Polar | Toluene | C₇H₈ | Insoluble (anticipated) | Data Not Available |

| Hexane | C₆H₁₄ | Insoluble (anticipated) | Data Not Available |

Note: The solubility of benzimidazole derivatives is generally higher in alcohols compared to water and non-polar solvents[1]. Polyamides based on a derivative of this compound have shown solubility in polar aprotic solvents like DMSO and DMF.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The two primary methods are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the maximum concentration of a substance that can dissolve in a solvent under specific conditions of temperature and pressure.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator. The equilibration time is critical and should be sufficient to ensure the dissolution process has reached a steady state, typically 24 to 72 hours.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed or by filtration using a syringe filter with a pore size that will not adsorb the compound (e.g., 0.22 µm PTFE or PVDF).

-

Quantification: Accurately determine the concentration of this compound in the clear, saturated filtrate or supernatant. Common analytical techniques for quantification include:

-

High-Performance Liquid Chromatography (HPLC): A robust method that separates the analyte from any potential impurities before quantification, typically using a UV detector. A calibration curve with known concentrations of this compound is required.

-

UV-Visible Spectroscopy: A simpler and faster method, suitable if this compound is the only component that absorbs at its λmax (approximately 300 nm in ethanol) and a valid calibration curve is established.

-

Kinetic Solubility Determination (Nephelometry Assay)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). This creates a range of concentrations.

-

Precipitation Induction: The addition of the aqueous buffer to the DMSO stock induces precipitation of the compound once its solubility limit is exceeded.

-

Turbidity Measurement: Immediately after dilution and mixing, measure the turbidity of each well using a nephelometer. A nephelometer detects the light scattered by insoluble particles.

-

Data Analysis: Plot the measured light scattering (in Nephelometric Turbidity Units, NTU) against the concentration of this compound. The point at which a sharp increase in light scattering is observed indicates the kinetic solubility of the compound under the tested conditions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the shake-flask and kinetic solubility determination methods.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. The detailed experimental protocols for both thermodynamic and kinetic solubility offer robust methods to generate reliable data. By understanding and applying these methodologies, scientists and drug development professionals can better harness the potential of this compound in their research and development endeavors. It is recommended that solubility is determined on a case-by-case basis in the specific solvent systems relevant to the intended application.

References

The Pharmacological Profile of Novel Aminobenzimidazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold, an isostere of naturally occurring purines, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2][3] Among these, 2-aminobenzimidazole (B67599) analogs have emerged as a particularly versatile and promising class of compounds, exhibiting a diverse range of biological effects. This technical guide provides an in-depth overview of the pharmacological profile of novel aminobenzimidazole analogs, focusing on their molecular targets, therapeutic potential, and the experimental methodologies used for their evaluation.

Kinase Inhibition: A Dominant Pharmacological Profile

A significant area of research for aminobenzimidazole analogs has been in the development of kinase inhibitors. These compounds have shown potent and selective activity against various kinases implicated in cancer and inflammatory diseases.

Cyclin-Dependent Kinase (CDK) Inhibition

Aminobenzimidazole-substituted pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. These compounds have demonstrated low nanomolar potency in biochemical assays and induce a G2/M phase cell cycle block in cancer cell lines.[4]

Aurora Kinase Inhibition

2-Aminobenzimidazole derivatives have been successfully designed as bioisosteres of the biaryl urea (B33335) moiety found in potent Aurora kinase inhibitors like SNS-314. These analogs exhibit comparable in vitro potency in both biochemical and cell-based assays while offering improved aqueous solubility. Notably, compound 6m has shown a comparable intravenous pharmacokinetic profile in mice to SNS-314.

Tyrosine Kinase Inhibition

The vascular endothelial growth factor receptor 2 (VEGFR-2) and the tyrosine-protein kinase receptor (TIE-2) are crucial targets in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Novel benzimidazole-ureas have been discovered as potent inhibitors of both VEGFR-2 and TIE-2.[5] Furthermore, the 2-aminobenzimidazole derivative, Jzu 17 , has been shown to exert anti-angiogenic effects by specifically targeting the VEGFR-2 signaling pathway.[6]

Casein Kinase 1 Delta (CK1δ) Inhibition

Derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety attached to the 2-aminobenzimidazole scaffold have shown inhibitory activity against CK1δ in the low micromolar range. Substitution at the 5-position of the benzimidazole ring with a cyano group led to a compound with nanomolar potency (23 , IC50 = 98.6 nM).[7]

Table 1: Inhibitory Activity of Aminobenzimidazole Analogs against Various Kinases

| Compound/Series | Target Kinase | Key Structural Features | Potency (IC50/pKi) | Reference |

| Aminobenzimidazole-substituted pyrimidines | CDK1 | Pyrimidine substitution at the amino group | < 10 nM | [4] |

| Compound 6m | Aurora Kinases | Bioisostere of biaryl urea | Comparable to SNS-314 | |

| Benzimidazole-ureas | VEGFR-2, TIE-2 | Urea linkage | Not specified | [5] |

| Jzu 17 | VEGFR-2 | 2-aminobenzimidazole-based | Not specified | [6] |

| Compound 23 | CK1δ | (1H-pyrazol-3-yl)-acetyl and 5-cyano group | 98.6 nM | [7] |

Modulation of G-Protein Coupled Receptors (GPCRs)

Histamine (B1213489) H3 Receptor Antagonism

A series of 2-aminobenzimidazole derivatives linked to an imidazole (B134444) ring via a di- or tri-methylene chain have been developed as potent histamine H3 receptor antagonists. The affinity of these compounds is influenced by the length of the methylene (B1212753) spacer and the substituents on the benzimidazole ring. The 5(6)-methoxy substituted derivative with a trimethylene linker (5d ) displayed sub-nanomolar affinity (pKi = 9.37).[8]

Table 2: Histamine H3 Receptor Affinity of Aminobenzimidazole Analogs

| Compound Series | Key Structural Features | Affinity (pKi) | Reference |

| 2-aminobenzimidazole-imidazole derivatives | Di- or tri-methylene linker | Ranged over 2 orders of magnitude | [8] |

| Compound 5d | 5(6)-methoxy, trimethylene linker | 9.37 | [8] |

Targeting Innate Immunity and Ion Channels

NOD1 Inhibition

2-Aminobenzimidazole compounds have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key pattern recognition receptor in the innate immune system. The prototypical compound, Nodinitib-1 (ML130) , is believed to induce conformational changes in NOD1, thereby inhibiting its signaling.[9]

TRPC4/C5 Channel Inhibition

Novel 2-aminobenzimidazole derivatives have been characterized as potent and selective inhibitors of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels. These compounds block channel activity from the extracellular side, independent of the mode of activation.[10]

Other Therapeutic Areas

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

In the area of metabolic diseases, 2-aminobenzimidazole derivatives have been investigated as inhibitors of DPP-4, a key enzyme in glucose homeostasis. A derivative incorporating para-aminobenzoic acid has shown promising in vivo activity in a Wistar albino rat model.[11]

Antiproliferative Activity

Beyond specific kinase inhibition, various aminobenzimidazole analogs have demonstrated broad antiproliferative activity against a range of human cancer cell lines. Schiff bases and 2-benzylaminobenzimidazole derivatives have shown cytotoxic effects against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cells.[12] Pentacyclic benzimidazole derivatives with amino and amido substitutions have also been synthesized and evaluated for their antiproliferative potential.[13]

Table 3: Antiproliferative Activity of Aminobenzimidazole Analogs

| Compound Series | Cancer Cell Lines | Activity | Reference |

| Schiff bases and 2-benzylaminobenzimidazoles | SW707, HCV29T, A549, T47D | Cytotoxic | [12] |

| Pentacyclic amino and amido derivatives | Not specified | Antiproliferative | [13] |

Antimicrobial Activity

The benzimidazole core is present in several antimicrobial agents. Novel aminobenzimidazole derivatives have also been explored for their antibacterial and antifungal properties. One such derivative, compound 53 , was found to be 16 times more potent than the standard antibiotic norfloxacin (B1679917) against a multi-drug resistant strain of Staphylococcus aureus.[1]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

-

Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds dissolved in DMSO, and a method for detecting phosphorylation (e.g., phosphocellulose paper binding and scintillation counting, or a fluorescence-based method).

-

Procedure: a. The kinase reaction is initiated by mixing the kinase, substrate, and test compound at various concentrations in the assay buffer. b. The reaction is started by the addition of ATP. c. The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 30°C). d. The reaction is stopped (e.g., by adding a stop solution like phosphoric acid). e. The amount of phosphorylated substrate is quantified. f. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histamine H3 Receptor Binding Assay